4-methyldec-1-en-4-yl 2-methylprop-2-enoate
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Overview
Description
4-methyldec-1-en-4-yl 2-methylprop-2-enoate is a chemical compound with the molecular formula C15H28O2. It is an ester formed from the reaction between 4-methyldec-1-en-4-ol and 2-methylprop-2-enoic acid.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyldec-1-en-4-yl 2-methylprop-2-enoate typically involves the esterification reaction between 4-methyldec-1-en-4-ol and 2-methylprop-2-enoic acid. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-methyldec-1-en-4-yl 2-methylprop-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Esters with different functional groups.
Scientific Research Applications
4-methyldec-1-en-4-yl 2-methylprop-2-enoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the manufacture of polymers, coatings, and other industrial products.
Mechanism of Action
The mechanism of action of 4-methyldec-1-en-4-yl 2-methylprop-2-enoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding alcohol and acid, which can then participate in various biochemical processes. The compound’s effects are mediated through its interactions with enzymes, receptors, and other cellular components.
Comparison with Similar Compounds
Similar Compounds
- 4-methyldec-1-en-4-yl acetate
- 4-methyldec-1-en-4-yl propionate
- 4-methyldec-1-en-4-yl butyrate
Uniqueness
4-methyldec-1-en-4-yl 2-methylprop-2-enoate is unique due to its specific ester structure, which imparts distinct chemical and physical properties
Properties
CAS No. |
502848-72-8 |
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Molecular Formula |
C15H26O2 |
Molecular Weight |
238.37 g/mol |
IUPAC Name |
4-methyldec-1-en-4-yl 2-methylprop-2-enoate |
InChI |
InChI=1S/C15H26O2/c1-6-8-9-10-12-15(5,11-7-2)17-14(16)13(3)4/h7H,2-3,6,8-12H2,1,4-5H3 |
InChI Key |
HCWXNCHZTZABIR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(C)(CC=C)OC(=O)C(=C)C |
Origin of Product |
United States |
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